molecular formula C11H10ClNO4S B2954849 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338793-66-1

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2954849
CAS No.: 338793-66-1
M. Wt: 287.71
InChI Key: ICOBWSVHMQWPNY-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone is a sulfonamide-derived thiazinane compound characterized by a six-membered thiazinane ring system with a 2-chlorobenzyl substituent at the 4-position.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBWSVHMQWPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves substitution and cyclization steps . One common method uses diabetic jujube as a raw material . The synthetic route includes the following steps:

    Substitution Reaction: The initial step involves the substitution of a suitable precursor with 2-chlorobenzyl chloride.

    Cyclization: The substituted intermediate then undergoes cyclization to form the final product.

Chemical Reactions Analysis

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Key Features
4-(2-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone 2-Chlorobenzyl C₁₁H₉ClN₂O₄S 300.72 (calc.) Chlorine at ortho position; steric hindrance may reduce ring flexibility.
4-(4-Chlorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone 4-Chlorophenyl C₁₀H₈ClNO₄S 273.69 Chlorine at para position; planar aromatic system enhances π-π interactions.
4-(3,4-Dichlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone 3,4-Dichlorobenzyl C₁₁H₈Cl₂N₂O₄S 335.16 (calc.) Dual chlorine substituents increase lipophilicity and electron withdrawal.
4-(4-Methoxybenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone 4-Methoxybenzyl C₁₂H₁₃NO₅S 283.30 Methoxy group enhances solubility via polarity; potential H-bond acceptor.
4-Phenyl-1λ⁶,4-thiazinane-1,1,3,5-tetraone Phenyl C₁₀H₉N₂O₄S 239.25 Lacking halogen substituents; lower molecular weight and reduced steric effects.

Physicochemical Properties

  • Lipophilicity : Chlorine substituents increase logP values (e.g., 4-(3,4-dichlorobenzyl) analog: estimated logP ~2.5 vs. 4-methoxybenzyl analog: logP ~1.2), impacting membrane permeability.
  • Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility (e.g., 4-(4-methoxybenzyl) analog: ~10 mg/mL in DMSO) compared to chlorinated analogs due to polar OCH₃ groups.
  • Thermal Stability: Chlorinated derivatives generally show higher melting points (e.g., 4-(4-chlorophenyl) analog: MP >200°C) than non-halogenated versions, attributed to stronger intermolecular halogen bonding.

Pharmacological and Industrial Relevance

  • Biological Activity: Chlorobenzyl-substituted thiazinanes are explored as protease inhibitors or anti-inflammatory agents.
  • Material Science : The sulfonyl and ketone groups enable use as crosslinking agents in polymer chemistry, with dichlorobenzyl derivatives offering enhanced thermal resistance.

Biological Activity

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a compound belonging to the thiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C11H14ClNO3S
  • Molecular Weight: 275.75 g/mol
  • CAS Number: 477889-69-3

Anticancer Properties

Research has highlighted the potential anticancer effects of thiazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study on thiazolidin-4-one derivatives demonstrated their ability to inhibit the proliferation of colon cancer cells (HT-29 and LS180) at concentrations ranging from 10 to 100 µM without affecting normal cells .

Table 1: Anticancer Activity of Thiazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
DPBTHT-2950Cell cycle arrest in G1 phase
DPBTLS18030Upregulation of p27 KIP1
This compoundTBDTBDTBD

Antimicrobial Activity

Thiazine derivatives have also been explored for their antimicrobial properties. The structural attributes of these compounds allow them to interact with microbial targets effectively. A review indicated that modifications on the thiazine scaffold could enhance antimicrobial efficacy against various pathogens .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorinated phenyl group enhances binding affinity and specificity for biological targets.

Study on Thiazolidin-4-One Derivatives

In a recent study focusing on thiazolidin-4-one derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their bioactivity. The findings revealed that certain derivatives exhibited potent antioxidant and anticancer activities. For example:

  • Compound A showed an IC50 value of 0.54 mM in DPPH radical scavenging assays.
  • Compound B demonstrated significant inhibition of tyrosinase activity in melanoma cells .

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